Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(2-naphthalenyl)-
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Overview
Description
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a naphthyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde, 2-naphthylamine, and acetone in the presence of a suitable catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the isoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydroisoxazole: Lacks the methyl group.
5-Methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole: Lacks the methoxyphenyl group.
3-(Naphthalen-2-yl)-4,5-dihydroisoxazole: Lacks both the methoxyphenyl and methyl groups.
Uniqueness
The presence of the methoxyphenyl, methyl, and naphthyl groups in 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole imparts unique structural and chemical properties
Properties
CAS No. |
653601-89-9 |
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Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-5-methyl-3-naphthalen-2-yl-4H-1,2-oxazole |
InChI |
InChI=1S/C21H19NO2/c1-21(18-9-11-19(23-2)12-10-18)14-20(22-24-21)17-8-7-15-5-3-4-6-16(15)13-17/h3-13H,14H2,1-2H3 |
InChI Key |
CDXMYSMPIVGUSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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